molecular formula C19H17NOS B2831664 2-methyl-N-(2-(thiophen-3-yl)benzyl)benzamide CAS No. 1797983-37-9

2-methyl-N-(2-(thiophen-3-yl)benzyl)benzamide

Cat. No. B2831664
CAS RN: 1797983-37-9
M. Wt: 307.41
InChI Key: LCCKFZAZXXLJSW-UHFFFAOYSA-N
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Description

“2-methyl-N-(2-(thiophen-3-yl)benzyl)benzamide” is a type of benzamide compound . Benzamides are a significant class of amide compounds that have been widely used in various industries such as medical, industrial, biological, and potential drug industries . They have been known for their various biological effects such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .


Synthesis Analysis

The synthesis of benzamide compounds like “this compound” typically starts from benzoic acid derivatives and amine derivatives . The products obtained from the synthesis are usually purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzamide compounds like “this compound” often involve condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Scientific Research Applications

Crystallography and Structural Analysis

The crystal structure of related compounds, such as thiophene derivatives, has been determined through X-ray diffraction studies. For instance, a study synthesized and analyzed the crystal structure of a thiophene-based compound, revealing its stabilization by hydrogen bonds and π···π interactions. This research contributes to understanding the molecular arrangements that could influence the physical and chemical properties of similar compounds (Sharma et al., 2016).

Anticancer Activity

Substituted benzamides, including those with thiophene moieties, have been designed, synthesized, and evaluated for their anticancer properties. One study reported the synthesis of derivatives starting from various precursors, with several compounds showing moderate to excellent anticancer activity against different cancer cell lines. This highlights the potential of thiophene derivatives in developing new anticancer therapies (Ravinaik et al., 2021).

Enzyme Inhibition

Research into thiophene-2-carboxamide derivatives has explored their potential as cholinesterase inhibitors, with several compounds showing effective inhibition against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). Such inhibitors are crucial for developing treatments for neurodegenerative diseases like Alzheimer's (Kausar et al., 2021).

Supramolecular Gelators

A series of N-(thiazol-2-yl) benzamide derivatives were synthesized and investigated for their gelation behavior. This research aimed to elucidate the role of methyl functionality and non-covalent interactions in gelation, which is important for developing new materials with specific physical properties (Yadav & Ballabh, 2020).

Antimicrobial Properties

Studies on acylthiourea derivatives of benzamides have shown significant antimicrobial activity against both bacterial and fungal strains. The structure-activity relationship analysis provides insights into the design of new antimicrobial agents with potential applications in treating infections and combating resistance (Limban et al., 2011).

properties

IUPAC Name

2-methyl-N-[(2-thiophen-3-ylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NOS/c1-14-6-2-4-8-17(14)19(21)20-12-15-7-3-5-9-18(15)16-10-11-22-13-16/h2-11,13H,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCCKFZAZXXLJSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2=CC=CC=C2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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